Cas no 1093239-74-7 (7-Methyl-8-nitroimidazo1,2-apyridine)
7-Methyl-8-nitroimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 7-methyl-8-nitro-Imidazo[1,2-a]pyridine
- W12692
- 1093239-74-7
- AKOS027256095
- AS-65080
- Imidazo[1,2-a]pyridine, 7-methyl-8-nitro-
- MFCD21336516
- 7-methyl-8-nitroimidazo[1,2-a]pyridine
- SCHEMBL19994740
- EN300-1615137
- CS-0035966
- 7-Methyl-8-nitroimidazo1,2-apyridine
-
- MDL: MFCD21336516
- Inchi: 1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3
- InChI Key: QHUYCKIFEZBJQG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C)C=CN2C=CN=C21)=O
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.1Ų
7-Methyl-8-nitroimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269659-1g |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 95% | 1g |
$561 | 2021-08-18 | |
| Chemenu | CM269659-5g |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 95% | 5g |
$1683 | 2021-08-18 | |
| TRC | M221333-10mg |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221333-50mg |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M221333-100mg |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Chemenu | CM269659-250mg |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM269659-1g |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM269659-5g |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 95% | 5g |
$*** | 2023-04-03 | |
| Enamine | EN300-1615137-50mg |
7-methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 50mg |
$683.0 | 2023-09-23 | ||
| Enamine | EN300-1615137-100mg |
7-methyl-8-nitroimidazo[1,2-a]pyridine |
1093239-74-7 | 100mg |
$715.0 | 2023-09-23 |
7-Methyl-8-nitroimidazo1,2-apyridine Suppliers
7-Methyl-8-nitroimidazo1,2-apyridine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 7-Methyl-8-nitroimidazo1,2-apyridine
7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS No. 1093239-74-7): A Comprehensive Overview
The compound 7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS No. 1093239-74-7) is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant attention in recent years due to their unique chemical properties and potential applications in various fields such as drug discovery, materials science, and organic synthesis. The structure of 7-Methyl-8-nitroimidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring, with substituents at the 7 and 8 positions: a methyl group and a nitro group, respectively. These substituents play a crucial role in determining the compound's reactivity, stability, and biological activity.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in medicinal chemistry. For instance, researchers have explored the potential of 7-Methyl-8-nitroimidazo[1,2-a]pyridine as a lead compound for the development of new pharmaceutical agents. The nitro group at the 8 position is particularly interesting due to its ability to participate in various redox reactions and its potential as a bioisostere in drug design. Moreover, the methyl group at the 7 position contributes to the compound's lipophilicity, which is a critical factor for drug absorption and bioavailability.
In terms of synthesis, 7-Methyl-8-nitroimidazo[1,2-a]pyridine can be prepared through a variety of methods. One common approach involves the condensation of o-amino phenol derivatives with aldehydes or ketones under acidic conditions. The introduction of the nitro group typically requires nitration reactions using mixed acids or other nitration agents. The methyl group can be introduced via alkylation or methylation reactions depending on the specific conditions and starting materials used.
The physical properties of 7-Methyl-8-nitroimidazo[1,2-a]pyridine are also worth noting. It is generally stable under normal conditions but may undergo decomposition under high temperatures or in the presence of strong oxidizing agents. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions and analytical techniques.
From an applications perspective, 7-Methyl-8-nitroimidazo[1,2-a]pyridine has shown promise in several areas. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, its role as a building block for more complex molecules has been explored in combinatorial chemistry efforts aimed at discovering novel therapeutic agents.
Recent advancements in computational chemistry have also shed light on the electronic properties of imidazo[1,2-a]pyridine derivatives like 7-Methyl-8-nitroimidazo[1,2-a]pyridine. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the nitro group at the 8 position. This characteristic makes it a potential candidate for use in electronic materials such as organic semiconductors or photovoltaic devices.
In conclusion, 7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS No. 1093239-74-7) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge from ongoing studies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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